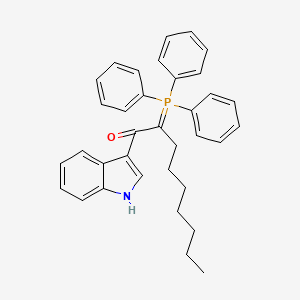![molecular formula C25H24N4O B7543812 N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, commonly known as BMQ, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BMQ is a quinoline-based compound that has been synthesized using a number of different methods.
Applications De Recherche Scientifique
BMQ has been shown to have a number of potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer therapies. In addition, BMQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of BMQ is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. BMQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, BMQ has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMQ has been shown to have a number of biochemical and physiological effects, particularly in cancer cells and neurons. BMQ has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies. In addition, BMQ has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major mechanisms of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
BMQ has a number of advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit the activity of specific enzymes and signaling pathways, and its potential applications in cancer research and neuroscience. However, there are also limitations to using BMQ in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are a number of future directions for the research and development of BMQ. One potential direction is the development of new anti-cancer therapies based on the ability of BMQ to induce apoptosis in cancer cells. Another potential direction is the development of new neuroprotective therapies based on the ability of BMQ to protect neurons from oxidative stress and excitotoxicity. In addition, further research is needed to fully understand the mechanism of action of BMQ and to identify any potential side effects or toxicities associated with its use.
Conclusion
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, or BMQ, is a novel small molecule that has potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been synthesized using a number of different methods and has been shown to have a number of biochemical and physiological effects. While there are limitations to using BMQ in lab experiments, there are also a number of potential future directions for its research and development.
Méthodes De Synthèse
BMQ has been synthesized using a number of different methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing BMQ is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-(pyridin-2-yl)quinoline with N-(benzyl(methyl)amino)ethyl chloride in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-29(18-19-9-3-2-4-10-19)16-15-27-25(30)21-17-24(23-13-7-8-14-26-23)28-22-12-6-5-11-20(21)22/h2-14,17H,15-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXLDHHVJNXRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543801.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)


![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
